![molecular formula C20H36O2 B1239063 1-Naphthalenepropanol, alpha-ethenyldecahydro-2-hydroxy-alpha,2,5,5,8a-pentamethyl-, [1R-[1alpha(R*),2beta,4abeta,8aalpha]]-](/img/structure/B1239063.png)
1-Naphthalenepropanol, alpha-ethenyldecahydro-2-hydroxy-alpha,2,5,5,8a-pentamethyl-, [1R-[1alpha(R*),2beta,4abeta,8aalpha]]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Naphthalenepropanol, alpha-ethenyldecahydro-2-hydroxy-alpha,2,5,5,8a-pentamethyl-, [1R-[1alpha(R*),2beta,4abeta,8aalpha]]-, also known as sclareol, is a labdane-type diterpene. It is a naturally occurring compound found in various plant species, particularly in the essential oil of Salvia sclarea (clary sage). This compound is known for its distinctive fragrance and has been widely used in the perfume and flavoring industries .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Labd-14-ene-8,13-diol can be synthesized through several methods. One common approach involves the extraction of sclareol from the essential oil of Salvia sclarea. The extraction process typically includes steam distillation followed by purification steps such as crystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of Labd-14-ene-8,13-diol often involves large-scale extraction from plant sources. The essential oil is first obtained through steam distillation, and then sclareol is isolated and purified using techniques like fractional distillation and recrystallization. This method ensures a high yield and purity of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
Labd-14-ene-8,13-diol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the diol into corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: Labd-14-ene-8,13-diol can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkyl halides are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted labdane derivatives.
Wissenschaftliche Forschungsanwendungen
Labd-14-ene-8,13-diol has a wide range of scientific research applications:
Wirkmechanismus
Labd-14-ene-8,13-diol exerts its effects through several mechanisms:
Apoptosis Induction: It induces apoptosis in cancer cells by activating caspases-8, -9, and -3, leading to cell cycle arrest and DNA fragmentation.
Antimicrobial Activity: The compound disrupts microbial cell membranes, leading to cell death.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines, reducing inflammation.
Vergleich Mit ähnlichen Verbindungen
Labd-14-ene-8,13-diol is unique among labdane diterpenes due to its specific structure and bioactivity. Similar compounds include:
Labd-13-ene-8,15-diol: Another labdane diterpene with similar structural features but different biological activities.
Forskolin: A labdane diterpene known for its ability to activate adenylate cyclase and increase cyclic AMP levels.
Manoyl oxide: A labdane diterpene used as a precursor for the synthesis of various bioactive compounds.
Labd-14-ene-8,13-diol stands out due to its potent cytotoxic and antimicrobial properties, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C20H36O2 |
|---|---|
Molekulargewicht |
308.5 g/mol |
IUPAC-Name |
(1R,2R)-1-(3-hydroxy-3-methylpent-4-enyl)-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol |
InChI |
InChI=1S/C20H36O2/c1-7-18(4,21)13-9-16-19(5)12-8-11-17(2,3)15(19)10-14-20(16,6)22/h7,15-16,21-22H,1,8-14H2,2-6H3/t15?,16-,18?,19?,20-/m1/s1 |
InChI-Schlüssel |
XVULBTBTFGYVRC-QJXPUHBOSA-N |
Isomerische SMILES |
C[C@]1(CCC2C(CCCC2([C@H]1CCC(C)(C=C)O)C)(C)C)O |
Kanonische SMILES |
CC1(CCCC2(C1CCC(C2CCC(C)(C=C)O)(C)O)C)C |
Physikalische Beschreibung |
Solid; Bitter herbaceous hay-like aroma |
Löslichkeit |
Practically insoluble or insoluble in water Soluble (in ethanol) |
Synonyme |
labd-14-ene-8alpha, 13beta-diol sclareol sclareol oxide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


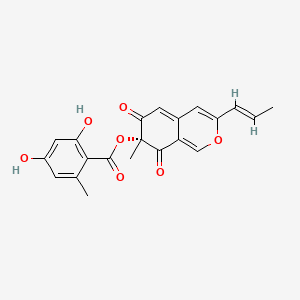
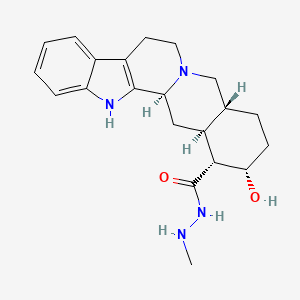
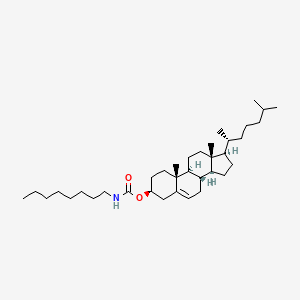

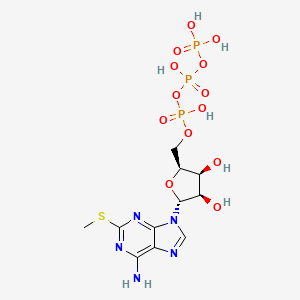
![2-(3,4-dimethoxyphenyl)-N'-{(E)-[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylidene}acetohydrazide](/img/structure/B1238989.png)
![methyl (2E)-2-(3-{2-[(4-chlorophenyl)sulfanyl]ethoxy}benzylidene)hydrazinecarboxylate](/img/structure/B1238990.png)
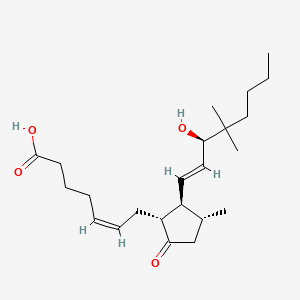
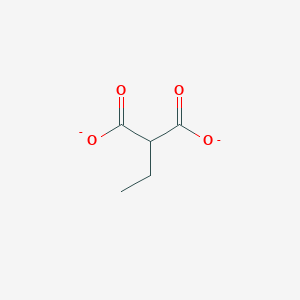
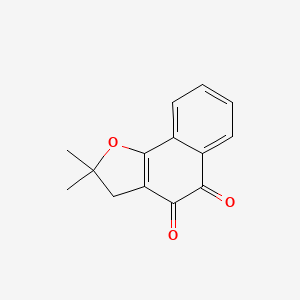
![3-[4-(3-Methylbut-2-enoxy)phenyl]-4-(2-methylpropyl)pyrrole-2,5-dione](/img/structure/B1239001.png)
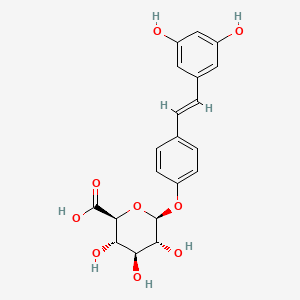

![3,3',3'',3'''-[(7S,8S,12S,13S)-3,8,13,17-tetrakis(carboxymethyl)-8,13,15-trimethyl-7,8,12,13,20,24-hexahydroporphyrin-2,7,12,18-tetrayl]tetrapropanoic acid](/img/structure/B1239004.png)
